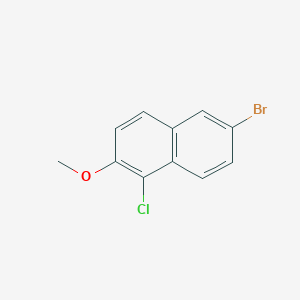

6-Bromo-1-chloro-2-methoxynaphthalene

Description

Overview of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Synthesis

Halogenated naphthalene derivatives are pivotal in modern organic synthesis. The carbon-halogen bond serves as a versatile functional handle for a variety of transformations, most notably in cross-coupling reactions. The differential reactivity of various halogens (e.g., bromine vs. chlorine) allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. These compounds are foundational in the synthesis of materials with specific electronic and photophysical properties, as well as in the development of pharmaceutical agents. mdpi.com The ability to introduce different substituents at specific positions on the naphthalene ring system is crucial for tuning the properties of the final products.

Significance of 6-Bromo-1-chloro-2-methoxynaphthalene as a Chemical Entity

The specific compound, this compound, is a distinct chemical entity with the CAS number 92455-04-4. achemblock.comhoffmanchemicals.combldpharm.com Its structure is characterized by a naphthalene ring system substituted with a bromine atom at the 6-position, a chlorine atom at the 1-position, and a methoxy (B1213986) group at the 2-position. This substitution pattern is particularly interesting from a synthetic standpoint. The bromine atom is generally more reactive than the chlorine atom in common palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This difference in reactivity allows for selective functionalization at the 6-position while leaving the 1-position available for subsequent transformations. The methoxy group, an electron-donating group, influences the reactivity and electronic properties of the naphthalene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92455-04-4 | achemblock.comhoffmanchemicals.com |

| Molecular Formula | C₁₁H₈BrClO | achemblock.com |

| Molecular Weight | 271.54 g/mol | achemblock.comhoffmanchemicals.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | 95% | achemblock.com |

This table is interactive. Click on the headers to sort the data.

The synthesis of this specific molecule can be envisioned through multi-step sequences starting from readily available naphthalene precursors. For instance, a plausible route could involve the bromination and subsequent chlorination of 2-methoxynaphthalene (B124790). The synthesis of the related compound, 6-bromo-2-methoxynaphthalene, is well-documented and often starts from 2-naphthol (B1666908), which is first brominated and then methylated. orgsyn.orggoogle.comgoogle.com Further halogenation of such an intermediate could potentially yield this compound. The precise control of regioselectivity in the chlorination step would be a key challenge in such a synthetic approach.

Scope and Research Trajectories for Advanced Naphthalene Chemistry

The availability of polysubstituted naphthalenes like this compound opens up numerous possibilities for the development of advanced materials and complex organic molecules. The orthogonal reactivity of the bromo and chloro substituents is a key feature that can be exploited in sequential cross-coupling reactions. This allows for the stepwise and controlled introduction of different aryl, alkyl, or heteroatom-containing groups, leading to highly functionalized naphthalene derivatives.

Future research is likely to focus on leveraging the unique substitution pattern of this molecule for the synthesis of novel ligands for catalysis, organic light-emitting diode (OLED) materials, and as scaffolds in medicinal chemistry. The exploration of its reactivity in various transition-metal-catalyzed reactions will continue to be a significant area of investigation. Furthermore, the development of more efficient and selective synthetic routes to this and other similarly complex halogenated naphthalenes remains an important goal for synthetic organic chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1-chloro-2-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMJPUKAPGSFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 6 Bromo 1 Chloro 2 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Naphthalene and its derivatives are important substrates in organic synthesis, known for their propensity to undergo electrophilic aromatic substitution. Polyaromatic hydrocarbons like naphthalene are generally more reactive than benzene (B151609) in these reactions. libretexts.orgucalgary.ca The reactivity and regioselectivity of substitution on the 6-Bromo-1-chloro-2-methoxynaphthalene core are dictated by the complex interplay of the electronic and steric effects of its three substituents.

The orientation of electrophilic attack on the this compound ring system is a consequence of the combined directing influence of the methoxy (B1213986), bromo, and chloro groups. Each substituent exerts both inductive (-I or +I) and resonance (-R or +R) effects, which modify the electron density of the naphthalene core and stabilize or destabilize the cationic intermediates formed during substitution.

Methoxy Group (-OCH₃): Located at the C-2 position, the methoxy group is a powerful activating substituent. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic system. libretexts.org This donation of electron density greatly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The methoxy group is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C-1 and C-3) and para (C-6) to itself. libretexts.org In this molecule, the C-1 and C-6 positions are already substituted.

Combined Effect: The powerful activating and directing effect of the C-2 methoxy group dominates the reactivity of the molecule. It strongly activates the ring to which it is attached. The primary site for electrophilic attack would be the position most activated by the methoxy group and least deactivated or sterically hindered by the halogens. The C-3 position is ortho to the methoxy group and is therefore highly activated. The other ring is also activated by the methoxy group, particularly at positions C-5 and C-7. The bromine at C-6 also directs towards C-5 and C-7. Therefore, the most probable sites for electrophilic substitution are C-3 and C-5, with the precise outcome potentially depending on the specific electrophile and reaction conditions.

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway:

Formation of a Cationic Intermediate: An electrophile (E⁺) attacks the electron-rich naphthalene core, forming a sigma bond and generating a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edu During this step, the aromaticity of the attacked ring is temporarily lost.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that was attacked, restoring the stable aromatic system and yielding the substituted product. msu.edu

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. For naphthalene systems, attack at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the resulting arenium ion is better stabilized by resonance structures that preserve the aromaticity of the adjacent ring. ucalgary.ca

In the case of this compound, the substituents play a crucial role in stabilizing the arenium ion. Attack at a position that allows the positive charge to be delocalized onto the oxygen atom of the methoxy group via resonance will be strongly favored. This occurs when the electrophile attacks at the positions ortho or para to the methoxy group. The electron-withdrawing halogens will destabilize the arenium ion through their inductive effect, making attack on the halogen-bearing ring less favorable.

Nucleophilic Substitution Pathways Involving Halogen Moieties

Aryl halides can undergo nucleophilic substitution, typically through an addition-elimination mechanism known as SₙAr. This pathway is distinct from Sₙ1 and Sₙ2 reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orglibretexts.org

In this compound, both the chlorine at C-1 and the bromine at C-6 can potentially be displaced by a strong nucleophile. The SₙAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Loss of Leaving Group: The halide ion is eliminated, restoring the aromaticity of the ring and forming the final substitution product.

The absence of strong electron-withdrawing groups (like -NO₂) on the naphthalene core means that forcing conditions (e.g., high temperatures, strong bases) are likely required to promote nucleophilic aromatic substitution.

In contrast to Sₙ1 and Sₙ2 reactions where I⁻ > Br⁻ > Cl⁻ > F⁻ is the order of leaving group ability, the trend is often reversed in SₙAr reactions. libretexts.org The typical reactivity order for halogens in SₙAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov

This inverted trend is because the rate-determining step is usually the initial attack of the nucleophile, not the expulsion of the leaving group. youtube.com A more electronegative halogen withdraws more electron density from the ring via the inductive effect. This makes the carbon to which it is attached more electrophilic and better able to stabilize the negative charge that develops in the Meisenheimer complex intermediate. youtube.com

For this compound, chlorine is more electronegative than bromine. This suggests that the C-1 position (bearing the chlorine) might be slightly more susceptible to nucleophilic attack than the C-6 position (bearing the bromine). However, the difference in electronegativity and reactivity between chlorine and bromine in SₙAr reactions is often small, and a mixture of products could result. nih.gov The specific reaction conditions, including the nucleophile, solvent, and temperature, would ultimately determine the selectivity and outcome of the reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key area of reactivity for this compound. In these reactions, the reactivity of aryl halides typically follows the order of bond strength: C-Cl > C-Br > C-I. This means the weaker C-Br bond is more easily cleaved and thus more reactive than the stronger C-Cl bond. nih.gov This predictable chemoselectivity allows for the selective functionalization at the C-6 position.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst to couple the aryl halide with an organoboron species (like a boronic acid or ester). nih.govmdpi.com For this compound, the reaction is expected to occur selectively at the C-6 position, replacing the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It provides a direct method for synthesizing aryl amines and is expected to proceed with high selectivity at the C-Br bond over the C-Cl bond.

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide with a terminal alkyne, forming a C(sp²)-C(sp) bond. libretexts.orgwikipedia.org The greater reactivity of the C-Br bond ensures that alkynylation occurs preferentially at the C-6 position.

The table below summarizes the expected outcomes for these selective cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl-1-chloro-2-methoxynaphthalene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., Cs₂CO₃) | N,N-R₂-6-amino-1-chloro-2-methoxynaphthalene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 6-(Alkynyl)-1-chloro-2-methoxynaphthalene |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and substrates like this compound are well-suited for this reaction. libretexts.orgfishersci.co.uk The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. fishersci.co.uk A key feature of using dihalogenated substrates like this is the potential for chemoselectivity, where one halogen reacts preferentially over the other. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This hierarchy allows for the selective functionalization of the more reactive C-Br bond at the C6 position, while leaving the more robust C-Cl bond at the C1 position intact for potential subsequent transformations.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and can be tuned to optimize reaction yields and selectivity. While specific optimization data for this compound is not extensively published, principles derived from similar substrates, such as other bromonaphthalene or dihaloarene systems, are directly applicable. nih.govnih.gov

The choice of ligand, base, and solvent can dramatically impact the reaction's efficiency. Bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald ligand family, or N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. rsc.orgyoutube.com Optimization studies on analogous systems demonstrate that a screening of various ligands and bases is essential to achieve high yields. mdpi.comresearchgate.net

Table 1: Illustrative Ligand and Base Screening for Suzuki Coupling on an Aryl Halide Substrate This table is a representative example based on optimization studies for similar cross-coupling reactions to illustrate the process.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 45 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 88 |

| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 92 |

Data adapted from analogous optimization studies reported in the literature. nih.govnih.gov

Both steric and electronic factors inherent to the this compound structure govern its reactivity in Suzuki coupling.

Electronic Effects: The primary electronic effect is the difference in bond strength and reactivity between the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. youtube.com This electronic difference is the foundation for the high chemoselectivity of the reaction, favoring coupling at the C6 position. researchgate.net The electron-donating methoxy group (-OCH₃) at the C2 position increases the electron density of the naphthalene ring system, which can modulate the rate of the oxidative addition step. researchgate.net

Steric Effects: The substitution pattern creates a distinct steric environment. The chlorine atom at C1 and the methoxy group at C2 are in adjacent, or ortho, positions. This peri-substitution can create steric hindrance around the C1-Cl bond, further disfavoring its interaction with the bulky palladium catalyst complex. Conversely, the C6-Br bond is relatively unhindered, facilitating easier access for the catalyst. Steric hindrance from bulky ligands or substrates can significantly impact coupling efficiency, often requiring careful catalyst selection to overcome these challenges. rsc.orgresearchgate.net

Other Palladium-Catalyzed Coupling Reactions

The demonstrated reactivity of the C-Br bond in this compound makes it a suitable candidate for a range of other palladium-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of diverse functional groups at the C6 position. Examples of such transformations include:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylnaphthalene derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, leading to the synthesis of 6-amino-1-chloro-2-methoxynaphthalene derivatives.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in an alkenylnaphthalene product. youtube.com

Studies on similarly functionalized naphthalene scaffolds, such as dibromo-naphthalene diimides, have successfully employed these reactions to build complex molecular architectures, highlighting the synthetic potential of this compound. nih.gov

Reduction and Oxidation Reactions

Selective Reduction of Halogen Atoms

Selective dehalogenation is a valuable transformation that can be controlled based on the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards reduction than the C-Cl bond. organic-chemistry.orgresearchgate.net This allows for the selective removal of the bromine atom while retaining the chlorine atom.

A common and effective method for this transformation is catalytic hydrogenation. organic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium (B1175870) formate) under neutral conditions typically results in the clean cleavage of the C-Br bond to yield 1-chloro-2-methoxynaphthalene. organic-chemistry.orgresearchgate.net

Table 2: General Reactivity of Aryl Halides in Catalytic Hydrogenolysis

| Halogen Bond | Relative Rate of Reduction |

|---|---|

| C–I | Fastest |

| C–Br | Fast |

| C–Cl | Slow |

This established reactivity trend allows for selective de-bromination in the presence of chlorine. organic-chemistry.orgresearchgate.net

The removal of the more resilient C-Cl bond would require more forcing reaction conditions, such as higher pressures, higher catalyst loadings, or more potent reducing agents. mdpi.com

Oxidation Reactions of the Methoxy Group

The methoxy group on the naphthalene ring can undergo specific oxidative reactions, most notably O-demethylation. This reaction cleaves the methyl-oxygen bond to convert the methoxy ether into a hydroxyl group (phenol), yielding 6-bromo-1-chloronaphthalen-2-ol. This transformation is typically achieved using strong protic acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃). researchgate.netyoutube.com The reaction with HI, for instance, proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group, producing methyl iodide as a byproduct. youtube.com

While demethylation is the most targeted oxidation, more aggressive oxidizing conditions can affect the aromatic naphthalene core itself. researchgate.net Depending on the reagents used, naphthalenes and their derivatives can be oxidized to form naphthoquinones. nih.gov For instance, the ozonolysis of 2-methoxynaphthalene (B124790) has been reported to yield peroxidic intermediates that can be converted to phthalaldehydic acid derivatives. researchgate.net

Intermolecular Interactions and Bonding Characteristics

The solid-state packing of this compound is governed by a combination of non-covalent interactions. The electronegative halogen atoms and the extended π-system of the naphthalene core are the primary drivers of its supramolecular assembly.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. In this compound, both the bromine and chlorine atoms are capable of participating in such interactions.

Given the substitution pattern, several types of halogen bonds are anticipated within the crystal lattice:

Br···O Interactions: The bromine atom at the C6 position can form a halogen bond with the oxygen atom of the methoxy group on an adjacent molecule.

Cl···O Interactions: Similarly, the chlorine atom at the C1 position can engage in halogen bonding with the methoxy oxygen of a neighboring molecule.

Halogen···Halogen Contacts: Interactions between the halogen atoms themselves, such as Br···Cl, Br···Br, or Cl···Cl, are also plausible. For instance, a study on the related compound 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol identified both Br···Cl and Cl···Cl interactions with distances of 3.5289 Å and 3.5042 Å, respectively, which fall within the typical range for such bonds. researchgate.net

The relative strengths of these potential halogen bonds would depend on the magnitude of the σ-holes on the bromine and chlorine atoms, as well as the specific geometric arrangement of the molecules in the crystal.

Table 1: Predicted Halogen Bonding Parameters in this compound Note: The following data is predictive and based on typical values observed in related structures, pending experimental verification.

| Interacting Atoms | Predicted Bond Distance Range (Å) | Predicted Bond Angle Range (C-X···Y, °) |

|---|---|---|

| C6-Br ··· O | 2.90 - 3.40 | 160 - 180 |

| C1-Cl ··· O | 2.80 - 3.30 | 160 - 180 |

The large, electron-rich naphthalene core of this compound facilitates significant π-stacking interactions. These interactions, arising from the overlap of p-orbitals between parallel aromatic rings, are a major cohesive force in the solid state. The stacking can occur in two primary configurations:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another. This arrangement minimizes electrostatic repulsion and is the most common form of π-stacking.

T-shaped (or edge-to-face): Where a hydrogen atom on one ring points towards the face of another ring.

The presence of electron-withdrawing halogens and an electron-donating methoxy group creates an uneven electron distribution across the naphthalene rings. This can lead to what is known as "substituted-unsubstituted" or "quadrupole-quadrupole" interactions, which can further stabilize the π-stacked dimers or columns within the crystal structure. The interplay between these stacking forces and the more directional halogen bonds is what ultimately defines the three-dimensional packing motif of the compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 1 Chloro 2 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Field ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine and chlorine atoms. The protons on the naphthalene (B1677914) ring would likely appear in the range of 7.0-8.5 ppm. The methoxy protons would present as a sharp singlet, typically around 3.9-4.1 ppm. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), and the magnitude of the coupling constants (J) would provide valuable information about the relative positions of the protons on the aromatic rings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 6-bromo-1-chloro-2-methoxynaphthalene would give rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by the attached substituents. For instance, the carbon atom bonded to the methoxy group would be shifted downfield, while the carbons attached to the halogens would also experience significant shifts. The quaternary carbons, those without any attached protons, would typically show weaker signals.

A comprehensive analysis of both ¹H and ¹³C NMR spectra would be the first step in piecing together the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical table as experimental data is not available)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | Quaternary C |

| C2 | - | Quaternary C |

| C3 | Aromatic H | Aromatic C |

| C4 | Aromatic H | Aromatic C |

| C5 | Aromatic H | Aromatic C |

| C6 | - | Quaternary C |

| C7 | Aromatic H | Aromatic C |

| C8 | Aromatic H | Aromatic C |

| C4a | - | Quaternary C |

| C8a | - | Quaternary C |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the intricate connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlation data that reveal which atoms are connected through bonds.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons on the naphthalene rings, helping to trace the proton-proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connectivity around quaternary carbons and for confirming the positions of the substituents (bromo, chloro, and methoxy groups) on the naphthalene skeleton. For example, a correlation between the methoxy protons and the C2 carbon would confirm the position of the methoxy group.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete elucidation of the molecular structure in solution.

X-ray Crystallography for Molecular Geometry and Supramolecular Assemblies

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed molecular model. From this model, precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C-Br, C-Cl), bond angles (e.g., C-C-C, C-O-C), and torsional angles (which describe the conformation of the molecule) can be determined with high accuracy. This data would reveal any distortions in the naphthalene ring system caused by the steric and electronic effects of the substituents.

Table 2: Hypothetical Bond Length and Angle Data from X-ray Crystallography (Note: This is a hypothetical table as experimental data is not available)

| Parameter | Expected Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

| Naphthalene C-C Bond Lengths | 1.36 - 1.42 Å |

| C-C-C Bond Angles in Ring | ~120° |

Analysis of Crystal Packing and Intermolecular Forces

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of the crystal packing is crucial for understanding the supramolecular chemistry of this compound. The arrangement of molecules is governed by various intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weaker halogen bonding (C-Br···O or C-Cl···O interactions). The study of these forces provides insights into the solid-state properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The FTIR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups. Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic rings and the methoxy group.

C=C stretching vibrations characteristic of the naphthalene aromatic system.

C-O stretching vibrations of the methoxy group.

C-Br and C-Cl stretching vibrations , which would appear at lower frequencies.

Aromatic C-H out-of-plane bending vibrations , which are often indicative of the substitution pattern on the aromatic ring.

By comparing the experimental vibrational frequencies with those calculated using computational methods (such as Density Functional Theory, DFT), a detailed assignment of the observed bands can be achieved. This analysis serves as a valuable complementary method for confirming the molecular structure and providing information about the bond strengths and molecular dynamics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-methoxynaphthalene |

| 1-Bromo-2-methoxynaphthalene (B48351) |

| 2-Methoxynaphthalene (B124790) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the naphthalene core, the methoxy group, and the halogen substituents.

The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring system typically give rise to a series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹. The presence of the methoxy group (-OCH₃) would be confirmed by characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band in the 1250-1000 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methoxy C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1650-1450 |

| Methoxy C-O Stretch | 1250-1000 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | 680-515 |

Raman Spectroscopy for Molecular Symmetries and Lattice Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and can offer insights into the molecular symmetry and low-frequency lattice vibrations of a crystalline sample.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the naphthalene ring system. The aromatic C=C stretching vibrations that are strong in the Raman spectrum often correspond to the "ring breathing" modes, which are highly characteristic of the aromatic core. These are typically observed in the 1600-1500 cm⁻¹ region.

The C-Cl and C-Br stretching vibrations are also Raman active and would appear in the low-frequency region of the spectrum, providing further confirmation of the halogen substitution. Due to the highly polarizable nature of the bromine and chlorine atoms, these bands can be quite intense in the Raman spectrum. Low-frequency modes below 200 cm⁻¹ can also be observed, which correspond to lattice vibrations and provide information about the packing of the molecules in the solid state.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic Ring Breathing | 1600-1500 |

| Aromatic C-H Bending | 1300-1000 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | 680-515 |

| Lattice Vibrations | < 200 |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The molecular formula of this compound is C₁₁H₈BrClO. nih.gov

The presence of bromine and chlorine, both of which have multiple stable isotopes (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak. The relative abundance of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) leads to a distinctive cluster of peaks for the molecular ion (M, M+2, M+4).

The theoretical exact masses for the most abundant isotopic combinations of the molecular ion [C₁₁H₈⁷⁹Br³⁵ClO]⁺ are calculated as follows:

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Calculated Exact Mass (m/z) |

| C₁₁H₈⁷⁹Br³⁵ClO | 269.9474 |

| C₁₁H₈⁸¹Br³⁵ClO | 271.9454 |

| C₁₁H₈⁷⁹Br³⁷ClO | 271.9445 |

| C₁₁H₈⁸¹Br³⁷ClO | 273.9424 |

The experimental determination of these exact masses to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses.

A primary fragmentation pathway for aromatic ethers is the loss of the alkyl group from the ether linkage. In this case, the loss of a methyl radical (•CH₃) from the methoxy group would lead to a significant fragment ion. Another common fragmentation is the subsequent loss of carbon monoxide (CO). The presence of halogen atoms also directs fragmentation, with the loss of Br• or Cl• radicals being plausible pathways.

The isotopic patterns of bromine and chlorine would be retained in any fragment ions that contain these atoms, aiding in the identification of the composition of each fragment.

Table 4: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| [M]⁺ | •CH₃ | [M-15]⁺ | Naphthalene ring with -O•, -Br, and -Cl |

| [M-15]⁺ | CO | [M-43]⁺ | Halogenated naphthalene radical cation |

| [M]⁺ | •Br | [M-79/81]⁺ | Chloro-methoxynaphthalene cation |

| [M]⁺ | •Cl | [M-35/37]⁺ | Bromo-methoxynaphthalene cation |

The analysis of these fragmentation patterns, in conjunction with the high-resolution mass data for each fragment, would allow for the comprehensive structural confirmation of this compound.

Theoretical and Computational Chemistry Studies on 6 Bromo 1 Chloro 2 Methoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the molecular properties of 6-Bromo-1-chloro-2-methoxynaphthalene from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the compound's behavior.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule to predict its properties. For this compound, DFT calculations, often using functionals like B3LYP or wB97X-D with basis sets such as 6-31G(d,p) or cc-pVTZ, are employed to find the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure, also obtainable from DFT, describes the distribution of electrons within the molecule. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. For instance, a related study on 2-chloro-6-methoxypyridine (B123196) utilized DFT to analyze its vibrational and electronic spectra, demonstrating the accuracy of this approach. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.36 Å |

Note: The values in this table are illustrative and represent typical bond lengths for such a compound as would be determined by DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties. researchgate.net For this compound, ab initio calculations can be used to refine the understanding of its electron correlation effects, which are crucial for accurately predicting properties like electron affinity and ionization potential.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the chemical bonding and reactivity of molecules. The analysis of the frontier molecular orbitals and charge distribution is particularly insightful for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

In a computational study of a similar compound, 6-bromo-1,1-dichloro-2-naphthone, the HOMO-LUMO energy separation was found to be linked to the reactivity with various nucleophiles. digitellinc.com For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted naphthalene (B1677914) ring, while the LUMO would likely be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative bromine and chlorine atoms. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the C1 and C6 positions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

Note: These energy values are illustrative and would be determined through specific computational calculations.

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net On an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. youtube.com Conversely, blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the bromine and chlorine atoms due to their high electronegativity. Positive potential would be expected on the hydrogen atoms and parts of the naphthalene ring, indicating potential sites for nucleophilic interaction.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reaction pathways, providing insights into the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and kinetics of a reaction.

Transition state analysis is crucial in this process. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. For instance, in the study of 6-bromo-1,1-dichloro-2-naphthone, transition state analysis was used to rule out certain reaction mechanisms. digitellinc.com Similar analyses for this compound could elucidate the mechanisms of its reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Intermolecular Interaction Studies

Investigation of π-π Stacking and Other Non-Covalent Interactions

Currently, there is a notable absence of specific theoretical and computational studies in publicly accessible scientific literature that focus exclusively on the π-π stacking and other non-covalent interactions of this compound. Research in the field of computational chemistry often investigates broader classes of compounds or simpler, representative molecules to deduce general principles of intermolecular forces.

While direct data on this compound is unavailable, general principles derived from studies on related substituted aromatic systems can provide a foundational understanding of the expected interactions. For instance, studies on naphthalene derivatives and other halogenated aromatic compounds are prevalent and offer insights into the types of non-covalent interactions that are likely to be significant for the title compound.

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For a polysubstituted naphthalene like this compound, a variety of such interactions would be anticipated. These include:

π-π Stacking: The planar aromatic naphthalene core is expected to facilitate π-π stacking interactions. The electron density distribution across the π-system, which is influenced by the electron-withdrawing halogen substituents (bromo and chloro) and the electron-donating methoxy group, would modulate the geometry and energy of these stacking arrangements. Theoretical studies on other substituted naphthalenes often reveal displaced or offset stacking geometries to be more favorable than a perfectly eclipsed arrangement, due to the minimization of electrostatic repulsion.

Halogen Bonding: The bromine and chlorine atoms on the naphthalene ring can act as halogen bond donors, interacting with electron-rich atoms (such as oxygen or nitrogen) on neighboring molecules. The strength and directionality of these halogen bonds would depend on the electrostatic potential around the halogen atoms.

Hydrogen Bonding: Although the parent molecule does not possess strong hydrogen bond donors, C–H···O and C–H···π interactions are possible. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic C-H bonds can act as weak donors.

To rigorously characterize these interactions for this compound, dedicated computational studies would be required. Such studies would typically involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the optimized geometry of molecular dimers and larger clusters. These calculations would also provide interaction energies, corrected for basis set superposition error, to quantify the strength of the non-covalent bonds.

Symmetry-Adapted Perturbation Theory (SAPT): This method can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This decomposition would offer a detailed understanding of the nature of the forces holding the molecules together.

Non-Covalent Interaction (NCI) Index Analysis: This is a visualization technique that helps in identifying and characterizing non-covalent interactions in real space, based on the electron density and its derivatives.

Crystal Structure Prediction: Computational methods could be used to predict the likely crystal packing arrangements of this compound, which would be governed by the interplay of the various non-covalent interactions.

Without such specific studies, any discussion of the non-covalent interactions of this compound remains speculative and based on analogies with other, simpler molecular systems. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives continues to be an active area of research, which may in the future enable the synthesis and detailed experimental and computational characterization of compounds like this compound. nih.gov

Advanced Synthetic Applications As a Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of bromo, chloro, and methoxy (B1213986) substituents on the naphthalene (B1677914) framework makes 6-Bromo-1-chloro-2-methoxynaphthalene a valuable starting material for the synthesis of intricate organic molecules. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization through various cross-coupling reactions. This feature is particularly advantageous in the total synthesis of natural products and the development of novel pharmaceutical agents, where precise control over the introduction of different molecular fragments is paramount.

The presence of the electron-donating methoxy group at the 2-position influences the electronic properties of the naphthalene ring system, which can in turn affect the regioselectivity and reactivity of subsequent transformations. Synthetic chemists can leverage this electronic bias, in conjunction with the distinct reactivity of the two halogen atoms, to orchestrate complex reaction sequences, leading to the efficient assembly of highly functionalized naphthalene-containing targets.

Precursor for Naphthalene-Based Scaffolds with Diverse Substitution Patterns

The utility of this compound extends to its role as a precursor for a wide array of naphthalene-based scaffolds. The halogen substituents serve as handles for the introduction of a variety of functional groups through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov

The differential reactivity between the C-Br and C-Cl bonds is a key aspect of its utility. Generally, the carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. youtube.com This allows for selective reaction at the 6-position (bromine) while leaving the 1-position (chlorine) intact for subsequent transformations. This stepwise functionalization enables the synthesis of naphthalene derivatives with precisely controlled substitution patterns, which would be challenging to achieve through direct substitution on the parent naphthalene ring.

For instance, a Suzuki-Miyaura coupling could be performed selectively at the 6-position, followed by a different coupling reaction at the 1-position, leading to a naphthalene scaffold with two different, strategically placed substituents. This approach provides access to a vast chemical space of novel compounds with potential applications in materials science and medicinal chemistry.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Position | Reaction Type | Reagent | Potential Product |

|---|---|---|---|---|

| 1 | 6 (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acid | 6-Aryl-1-chloro-2-methoxynaphthalene |

| 2 | 1 (Chloro) | Sonogashira Coupling | Terminal alkyne | 6-Aryl-1-alkynyl-2-methoxynaphthalene |

| 1 | 6 (Bromo) | Heck Coupling | Alkene | 6-Alkenyl-1-chloro-2-methoxynaphthalene |

Development of New Synthetic Methodologies Utilizing Halogenated Methoxy Naphthalenes

The unique substitution pattern of this compound makes it an ideal substrate for the development and optimization of new synthetic methodologies. Research in this area often focuses on achieving high selectivity in reactions involving polyhalogenated aromatic compounds. Methodologies that can selectively activate one halogen over another in the presence of other functional groups are of great interest to the synthetic community. researchgate.netresearchgate.net

The development of catalyst systems that can differentiate between the bromo and chloro substituents on the naphthalene core is a significant area of research. Achieving high chemoselectivity avoids the need for protecting groups and reduces the number of synthetic steps, leading to more efficient and sustainable chemical processes. The insights gained from studying the reactivity of this compound can be applied to the synthesis of other complex, polyfunctionalized aromatic compounds.

Utility in Ligand Synthesis for Catalysis

Functionalized naphthalene scaffolds are important components in the design of ligands for transition metal catalysis. The ability to introduce different substituents with specific steric and electronic properties onto the naphthalene core of this compound makes it a valuable precursor for the synthesis of novel ligands.

For example, the bromo and chloro positions can be functionalized with phosphine (B1218219) groups or other coordinating moieties to create bidentate or monodentate ligands. The methoxy group, by modulating the electron density of the naphthalene backbone, can fine-tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. The rigid naphthalene framework provides a well-defined geometry for the coordinating atoms, which is often desirable for achieving high levels of stereocontrol in asymmetric catalysis. The synthesis of such tailored ligands is crucial for advancing various catalytic transformations, from pharmaceutical synthesis to materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-1-chloro-2-methoxynaphthalene?

- Methodology :

- Step 1 : Bromination of 2-naphthol derivatives (e.g., 2-naphthol) using bromine or N-bromosuccinimide (NBS) in acidic media to introduce bromine at position 6 .

- Step 2 : Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) at position 1, leveraging the directing effects of the methoxy group .

- Step 3 : Methylation of the hydroxyl group using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form the methoxy substituent .

Q. How is the purity and structure of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions and integration ratios .

- X-ray Crystallography : SHELX software for resolving crystal structures and verifying bond angles/distances .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Experimental Design :

- Substituent Effects : The methoxy group (-OCH₃) acts as a strong electron-donating group, directing electrophilic substitution to the para position, while bromine and chlorine act as electron-withdrawing groups, altering charge distribution .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions. Yields depend on steric hindrance from the chloro group at position 1 .

Q. What computational methods predict the compound’s thermodynamic stability and reaction pathways?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations to model transition states and activation energies for substitution reactions .

- Key Insight : Exact exchange terms in DFT improve accuracy for halogenated naphthalenes, reducing average deviation in bond energy predictions to <3 kcal/mol .

Critical Analysis of Contradictions

- Synthetic Yields : Lower yields in chlorination (52%) vs. methylation (85%) suggest steric hindrance at position 1. Alternative chlorination agents (e.g., SOCl₂) may improve efficiency .

- Regioselectivity : Computational models (DFT) predict meta-chlorination, but experimental data show para preference due to solvent polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.